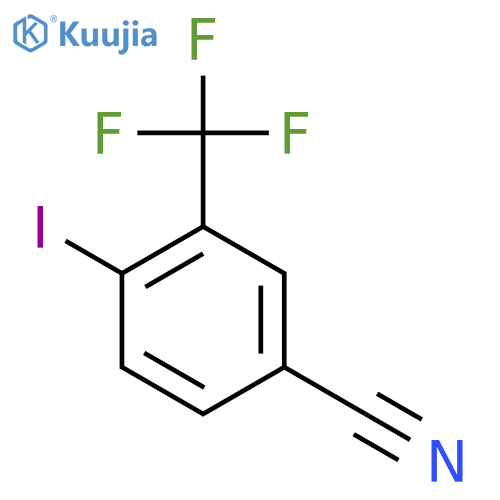

Cas no 161320-00-9 (4-Iodo-3-(trifluoromethyl)benzonitrile)

161320-00-9 structure

商品名:4-Iodo-3-(trifluoromethyl)benzonitrile

CAS番号:161320-00-9

MF:C8H3F3IN

メガワット:297.01580452919

MDL:MFCD08458134

CID:109737

PubChem ID:329760705

4-Iodo-3-(trifluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-3-(trifluoromethyl)benzonitrile

- Benzonitrile,4-iodo-3-(trifluoromethyl)-

- 5-cyano-2-iodobenzotrifluoride

- AC1Q4IOK

- ACMC-20amgb

- CTK4D0797

- MolPort-001-778-542

- PubChem4811

- SureCN1786899

- 4-Iodo-3-(trifluoromethyl)

- 4-Cyano-2-(trifluoromethyl)iodobenzene

- REF DUPL: 2-iodo-5-cyanobenzotrifluoride

- 5-Cyano-2-iodobenzotrifluoride, 4-Iodo-alpha,alpha,alpha-trifluoro-m-tolunitrile

- 4-Iodo-3-(trifluoromethyl)benzonitrile 96%

- 161320-00-9

- J-009813

- CS-W009967

- AM61336

- CL9421

- EN300-67483

- 4-Iodo-3-(trifluoromethyl)benzonitrile, 96%

- PS-7151

- SCHEMBL1786899

- AKOS016009566

- Benzonitrile, 4-iodo-3-(trifluoromethyl)-

- A21194

- Z1080376858

- MFCD08458134

- DTXSID60627055

- FT-0692710

- DB-064392

-

- MDL: MFCD08458134

- インチ: InChI=1S/C8H3F3IN/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3H

- InChIKey: CDGNBOWOOHEOEK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C#N)C(F)(F)F)I

計算された属性

- せいみつぶんしりょう: 296.92579

- どういたいしつりょう: 296.926

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.8A^2

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.95

- ゆうかいてん: 92-99 °C

- ふってん: 271 ºC

- フラッシュポイント: 118 ºC

- 屈折率: 1.561

- PSA: 23.79

4-Iodo-3-(trifluoromethyl)benzonitrile セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

-

危険物標識:

- リスク用語:R22

4-Iodo-3-(trifluoromethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-67483-2.5g |

4-iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 95.0% | 2.5g |

$60.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012426-5g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 96% | 5g |

¥463 | 2024-05-25 | |

| Apollo Scientific | PC9307-25g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 99% | 25g |

£350.00 | 2025-02-22 | |

| Alichem | A013034439-50g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 95% | 50g |

1,368.43 USD | 2021-06-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I60150-5g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 96% | 5g |

¥758.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I833170-5g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 96% | 5g |

1,237.00 | 2021-05-17 | |

| Chemenu | CM157696-10g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 95% | 10g |

$433 | 2021-06-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022873-1g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 97% | 1g |

¥134.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022873-25g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 97% | 25g |

¥3532.00 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-UD306-1g |

4-Iodo-3-(trifluoromethyl)benzonitrile |

161320-00-9 | 96% | 1g |

¥443.0 | 2022-02-28 |

4-Iodo-3-(trifluoromethyl)benzonitrile 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

161320-00-9 (4-Iodo-3-(trifluoromethyl)benzonitrile) 関連製品

- 868166-20-5(2-Iodo-5-(trifluoromethyl)benzonitrile)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161320-00-9)4-Iodo-3-(trifluoromethyl)benzonitrile

清らかである:99%

はかる:25g

価格 ($):378.0